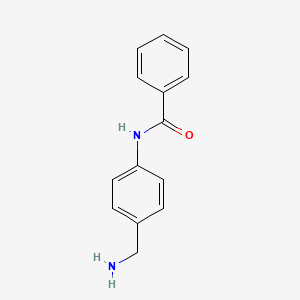
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that contains both chlorine and amide functional groups.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that contribute to its antitumor activity. Moreover, it has been shown to inhibit the migration and invasion of cancer cells, which are processes that are involved in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide in lab experiments is its high purity and yield. This makes it a reliable and reproducible tool for studying its various applications. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties and applications.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising applications in various fields, including medicinal chemistry and bioimaging. Its synthesis method is reliable and yields high purity and yield. Its mechanism of action involves the inhibition of DNA synthesis, which leads to cell death. This compound has various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Its potential use as a therapeutic agent and the development of new synthetic methods are future directions for its study.
Synthesis Methods
The synthesis of N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide involves the reaction of 4,6-dimethylpyrimidine-5-carboxylic acid with thionyl chloride followed by the addition of chloroacetyl chloride. The reaction mixture is then heated to reflux, and the resulting product is purified by recrystallization. This method has been reported to yield high purity and yield of this compound.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-5-yl)-chloroacetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its antitumor, antiviral, and antibacterial activities. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has shown promising antiviral activity against the hepatitis B virus and the human immunodeficiency virus.
In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging. This compound has been shown to selectively stain mitochondria in live cells, making it a useful tool for studying mitochondrial function and dynamics.
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-5-8(12-7(13)3-9)6(2)11-4-10-5/h4H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOREPKFJPVPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)








![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)
![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)

![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)
